N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a chlorobenzyl group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, in the presence of an acid catalyst.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a condensation reaction with furan-2-carbaldehyde in the presence of a reducing agent.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide: can be compared with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C24H22ClNO3 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H22ClNO3/c1-16-10-17(2)24-19(15-29-22(24)11-16)12-23(27)26(14-21-4-3-9-28-21)13-18-5-7-20(25)8-6-18/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
XPTHYMOUYMQARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
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